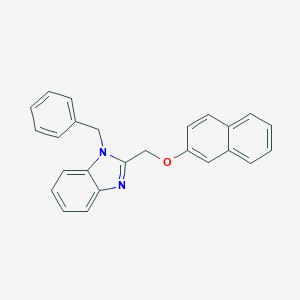

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole, also known as 1-Benzyl-2-methylimidazole , is a heterocyclic compound with the chemical formula C₁₁H₁₂N₂ . It exists as a solid and is typically a colorless to yellowish transparent liquid. This compound has diverse applications in organic synthesis and pharmaceutical research .

Synthesis Analysis

Several synthetic methods can yield 1-Benzyl-2-methylimidazole. One approach involves oxidative cyclization using D-glucose as an efficient C1 synthon. This method allows for broad functional group tolerance and provides access to benzimidazoles from o-phenylenediamines .

Molecular Structure Analysis

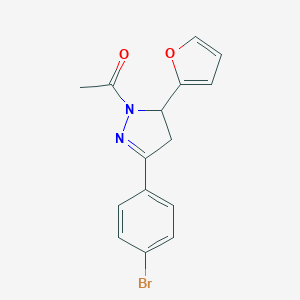

The molecular structure of 1-Benzyl-2-methylimidazole consists of a benzimidazole core with a benzyl group attached at position 1. The naphthalen-2-yloxymethyl moiety is linked to position 2 of the benzimidazole ring. The overall structure exhibits aromaticity and plays a crucial role in its biological activity .

Chemical Reactions Analysis

1-Benzyl-2-methylimidazole can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Its reactivity arises from the presence of the imidazole ring and the benzyl group. Researchers have explored its use in the synthesis of other heterocyclic compounds .

Physical And Chemical Properties Analysis

科学的研究の応用

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties . They are known to act as inhibitors against a variety of microbial pathogens. The structural moiety of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole can be tailored to target specific microbial enzymes, potentially leading to the development of new antimicrobial agents that can combat antibiotic resistance.

Anticancer Research

The benzimidazole nucleus is a part of many compounds with anticancer activity . Research into 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole could explore its potential as a chemotherapeutic agent, possibly acting as an inhibitor of cancer cell proliferation or as a compound that can induce apoptosis in cancer cells.

Enzyme Inhibition

Benzimidazoles are known to be potent inhibitors of various enzymes involved in therapeutic uses such as antidiabetic, anticancer, and cardiovascular diseases . 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole could be investigated for its enzyme inhibitory activity, which is crucial for the development of drugs targeting metabolic pathways.

Pharmacological Properties

The pharmacological profile of benzimidazole derivatives includes a wide range of therapeutic uses, from antiviral to antihistamine applications . Studying 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole could contribute to the discovery of new drugs with improved bioavailability and stability.

Medicinal Chemistry

In medicinal chemistry, the benzimidazole core is significant due to its resemblance to naturally occurring nucleotides, allowing it to interact with biopolymers . Research into 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole can lead to the synthesis of novel compounds with potential medicinal applications.

Safety and Hazards

作用機序

Target of Action

Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .

Mode of Action

The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position, has been found to enhance anticancer activity . Electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increase anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . They are structurally similar to the nucleotides found in the human body, which allows them to interact with the biopolymers of living systems .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exhibit significant bioactivity against various cancer cell lines .

Action Environment

The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

特性

IUPAC Name |

1-benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O/c1-2-8-19(9-3-1)17-27-24-13-7-6-12-23(24)26-25(27)18-28-22-15-14-20-10-4-5-11-21(20)16-22/h1-16H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKVWRRIHYTOMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(dimethylamino)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381191.png)

![N-benzothiazol-2-yl-2-[4-(methylethyl)phenoxy]acetamide](/img/structure/B381192.png)

![Methyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B381194.png)

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B381200.png)

![methyl [6-bromo-2-(4-nitrophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B381202.png)

![4-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381203.png)

![4-[5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381208.png)

![4-[5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381211.png)

![4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381212.png)